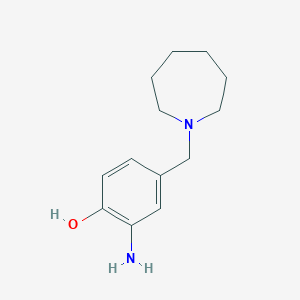

2-Amino-4-(azepan-1-ylmethyl)phenol

Description

Properties

IUPAC Name |

2-amino-4-(azepan-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRXWXZZDMLNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(azepan-1-ylmethyl)phenol typically involves the reaction of 2-amino-4-methylphenol with azepane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Amino-4-(azepan-1-ylmethyl)phenol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(azepan-1-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

Scientific Research Applications

2-Amino-4-(azepan-1-ylmethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential effects on biological systems and its role in various biochemical pathways.

Medicine: It is used for its antihistamine and antiemetic properties, making it useful in the treatment of conditions like nausea, vomiting, and vertigo.

Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(azepan-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to histamine receptors, thereby blocking the action of histamine and preventing allergic reactions. Additionally, it interacts with other receptors and pathways to exert its antiemetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated using fragment-based methods.

Key Observations:

- Lipophilicity: The azepane-containing compounds (LogP ~2.8–5.19) are markedly more lipophilic than derivatives with smaller substituents (e.g., tert-butylamino in ). This impacts membrane permeability and bioavailability.

- Polar Surface Area (PSA): 2-Amino-4-(azepan-1-ylmethyl)phenol (PSA 52.0 Ų) retains moderate polarity due to the phenol and amino groups, favoring solubility compared to the highly lipophilic bromophenyl-azepane derivative (PSA 20.3 Ų) .

Biological Activity

2-Amino-4-(azepan-1-ylmethyl)phenol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

Chemical Structure and Properties

- IUPAC Name: 2-Amino-4-(azepan-1-ylmethyl)phenol

- Molecular Formula: C12H16N2O

- Molecular Weight: 204.27 g/mol

The compound features an amino group and a phenolic hydroxyl group, which are critical for its biological activity. The azepan moiety contributes to its structural complexity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Properties

Research has indicated that 2-amino-4-(azepan-1-ylmethyl)phenol exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 15.0 |

The mechanism underlying this activity appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 2-amino-4-(azepan-1-ylmethyl)phenol is thought to be mediated through multiple pathways:

- Interaction with Enzymes: The phenolic hydroxyl group may interact with enzyme active sites, inhibiting their function.

- Membrane Disruption: The azepan ring may facilitate membrane penetration, leading to cell lysis in microbial cells.

Research indicates that the compound can disrupt the integrity of bacterial membranes, which is crucial for its antimicrobial effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, the efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapies.

Case Study 2: Cancer Cell Line Sensitivity

A comparative study assessed the sensitivity of various cancer cell lines to this compound versus standard chemotherapeutics. The findings revealed that it was more effective in inducing apoptosis in resistant cancer cells compared to doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.